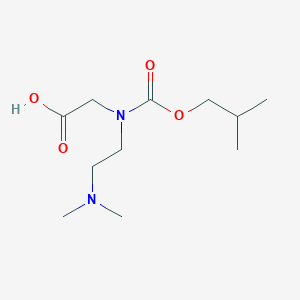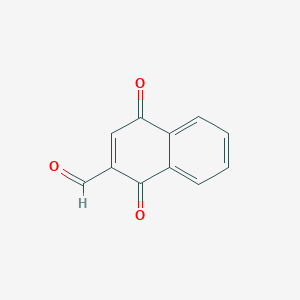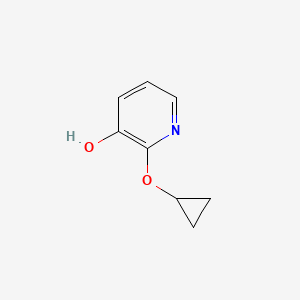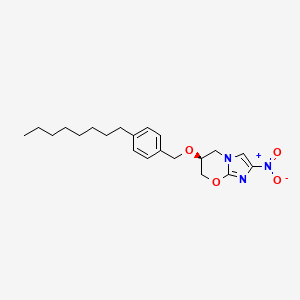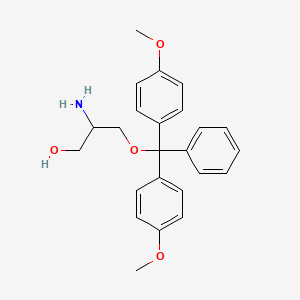
1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol is a chemical compound primarily used in the synthesis of oligonucleotides. The compound features a 4,4’-dimethoxytrityl (DMT) protecting group, which is commonly employed in the protection of hydroxyl groups during chemical synthesis. This compound is particularly significant in the field of nucleic acid chemistry, where it serves as a key intermediate in the preparation of various oligonucleotide analogs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol typically involves the protection of the hydroxyl group of 2-aminopropan-3-ol with the 4,4’-dimethoxytrityl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Dichloromethane or other suitable organic solvents.
Reaction Time: Several hours to ensure complete protection of the hydroxyl group.
Industrial Production Methods: On an industrial scale, the production of 1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of automated synthesis equipment and continuous flow reactors can further streamline the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The DMT group can be selectively removed under acidic conditions, allowing for further functionalization of the hydroxyl group.
Coupling Reactions: The compound can participate in coupling reactions with phosphoramidites to form oligonucleotide chains.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, sodium periodate.
Substitution Reagents: Trifluoroacetic acid, dichloroacetic acid.
Coupling Reagents: Phosphoramidites, tetrazole-based activators.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Substitution Products: Deprotected hydroxyl derivatives.
Coupling Products: Oligonucleotide chains with protected or unprotected hydroxyl groups.
Aplicaciones Científicas De Investigación
1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a key intermediate in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Employed in the preparation of DNA and RNA probes for various molecular biology techniques, including PCR and sequencing.
Medicine: Utilized in the development of antisense oligonucleotides and siRNA for therapeutic applications.
Industry: Applied in the production of diagnostic kits and biosensors for detecting specific nucleic acid sequences.
Mecanismo De Acción
The mechanism of action of 1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol primarily involves its role as a protecting group in oligonucleotide synthesis. The DMT group protects the hydroxyl group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the DMT group can be selectively removed under acidic conditions, revealing the free hydroxyl group for further functionalization or analysis.
Comparación Con Compuestos Similares
1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol can be compared with other similar compounds used in oligonucleotide synthesis:
1-O-(4,4’-Dimethoxytrityl)-3-aminopropan-2-ol: Similar structure but with different positioning of the amino and hydroxyl groups.
1-O-(4,4’-Dimethoxytrityl)-3-O-(N-biotinyl-3-aminopropyl)glycerol: Contains a biotinyl group for specific applications in biotin-streptavidin interactions.
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine: Used in the synthesis of DNA oligonucleotides with a protected 5’-hydroxyl group.
The uniqueness of 1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol lies in its specific application for protecting the hydroxyl group during oligonucleotide synthesis, providing a versatile tool for researchers in nucleic acid chemistry.
Propiedades
Fórmula molecular |
C24H27NO4 |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
2-amino-3-[bis(4-methoxyphenyl)-phenylmethoxy]propan-1-ol |
InChI |
InChI=1S/C24H27NO4/c1-27-22-12-8-19(9-13-22)24(29-17-21(25)16-26,18-6-4-3-5-7-18)20-10-14-23(28-2)15-11-20/h3-15,21,26H,16-17,25H2,1-2H3 |
Clave InChI |
NSESDOQTZQNHLZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


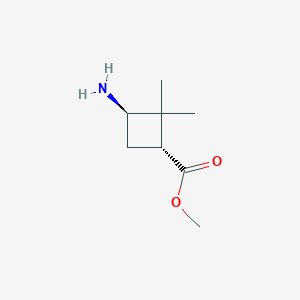
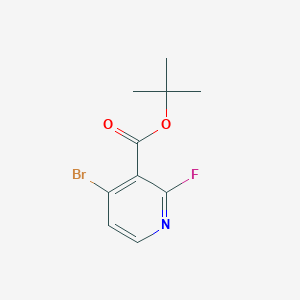
![7-Methyl-4-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15220667.png)
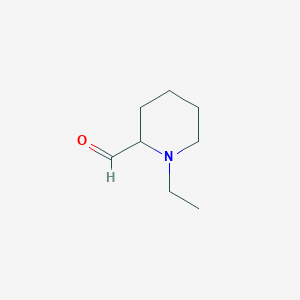
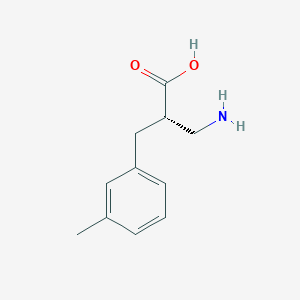
![tert-Butyl (R)-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B15220693.png)
![3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B15220702.png)
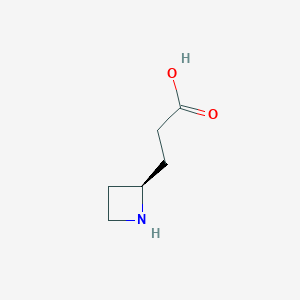
![Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15220712.png)
